[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride - 1258650-54-2

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

Catalog Number: EVT-1742430
CAS Number: 1258650-54-2
Molecular Formula: C10H13ClN4O
Molecular Weight: 240.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Compound Description: This compound is a key intermediate in the synthesis of novel 1,2,4-triazole derivatives. [] It serves as the starting material for the alkylation reaction with 2-bromo-1-phenylethanone to produce 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one.

Relevance: This compound shares the core 1,2,4-triazole ring with the target compound, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. The difference lies in the substituent at the 3-position of the triazole ring, where the target compound has a methanamine group while this related compound has a thiol group. Both compounds also share the 4-methoxyphenyl substituent at the 5-position of the triazole ring.

2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one

Compound Description: This compound is a novel alkylated 1,2,4-triazole derivative synthesized through the reaction of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone. [] This compound can be further reduced to obtain a secondary alcohol with an asymmetric carbon.

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

Compound Description: This is a racemic secondary alcohol with an asymmetric carbon, synthesized by reducing the carbonyl group of 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. [] It represents a new compound not previously reported in scientific literature.

Relevance: This compound shares the core 1,2,4-triazole ring structure and the 4-methoxyphenyl substituent at the 5-position with the target compound, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. This related compound differs by having a thio-phenyl ethanol group at the 3-position of the triazole ring, while the target compound features a methanamine group.

Bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate

Compound Description: This compound is a low-spin iron(II) complex with a distorted pseudo-octahedral coordination environment. [] The crystal structure reveals interesting molecular stacking patterns due to its asymmetric shape, forming chains that ultimately pack into layers and a three-dimensional network through weak hydrogen bonds and C—H⋯π interactions.

Relevance: This compound belongs to the 1,2,4-triazole family, just like the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. Both compounds possess a methoxyphenyl substituent on the triazole ring, but this related compound features a more complex structure involving an iron(II) complexation and a pyrazolylpyridine moiety.

5-((3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-hydroxyquinoline (TFMTHQ)

Compound Description: This novel ligand is synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole. [] Its divalent metal chelates (Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+) exhibit promising antimicrobial activity against various bacteria and fungi.

Relevance: This compound and the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride share the core 1,2,4-triazole structure. While the target compound has a methoxyphenyl substituent at the 5-position and a methanamine group at the 3-position of the triazole ring, this related compound has a trifluoromethyl substituent on the triazole ring and is linked to an 8-hydroxyquinoline moiety.

4-R-5-((3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

Compound Description: This series of S-substituted 1,2,4-triazole derivatives exhibit promising antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. [] The study focuses on compounds containing 2-oxopropan-1-yl and 2-aryl-2-oxoethan-1-yl substituents on the sulfur atom.

Relevance: This series of compounds shares the core 1,2,4-triazole ring structure with the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. Although this related series has a different substitution pattern with a pyridinyl group at the 3-position and a thiomethyltriazole group at the 5-position of the triazole ring, both series highlight the potential of 1,2,4-triazoles as scaffolds for antimicrobial agents.

2-Methoxy-6-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine]phenyl furan-2-carboxylates

Compound Description: These novel compounds are synthesized by reacting 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 2-formyl-6-methoxyphenyl furan-2-carboxylate. [] They are further acetylated to produce 2-methoxy-6-[(1-acetyl-3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine]phenyl furan-2-carboxylates. These compounds show potential in various applications, including pharmaceutical chemistry, due to their structural features.

Relevance: This series of compounds and the target compound, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, both belong to the 1,2,4-triazole chemical class. While the target compound possesses a simple methoxyphenyl substituent at the 5-position of the triazole ring, these related compounds feature a complex structure incorporating a furan-2-carboxylate moiety and a methoxyphenyl substituent at the 6-position of the phenyl ring attached to the azomethine linker.

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates

Compound Description: These six novel heterocyclic compounds are synthesized by reacting 4-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-2-methoxyphenyl benzoates with 2,6-dimethylmorpholine in the presence of formaldehyde. [] They exhibit in vitro antioxidant properties, including reducing power, free radical scavenging, and metal chelating activity, comparable to reference antioxidants like BHT, BHA, EDTA, and α-tocopherol. Additionally, they show in vitro antimicrobial properties against various bacterial and fungal strains.

Relevance: These novel compounds share the core 1,2,4-triazole ring structure with the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. While the target compound has a methoxyphenyl substituent at the 5-position of the triazole ring and a methanamine group at the 3-position, these related compounds have a more complex structure incorporating a benzoate moiety and a dimethylmorpholinylmethyl substituent on the azomethine linker.

(E)-3-[4-(Benzylideneamino)-5-sulfanylidene-3-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one

Compound Description: This compound is a racemate with a unique structural arrangement. [] The 1,2,4-triazole ring is essentially planar and nearly perpendicular to both the phenylpropanone and methoxyphenyl rings, while forming various dihedral angles with the tolyl and benzylideneamino rings. The crystal packing is primarily governed by weak C—H⋯O and C—H⋯N interactions, resulting in a three-dimensional network structure.

2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides and their derivatives

Compound Description: This series of new 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives were synthesized as part of the ongoing research into low-toxic and highly biologically active 1,2,4-triazole substances. [] The study focused on the synthesis and physicochemical properties of these derivatives.

Relevance: This series of compounds and the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride share the core 1,2,4-triazole ring structure. While the target compound has a methoxyphenyl substituent at the 5-position and a methanamine group at the 3-position of the triazole ring, these related compounds feature a thiophen-2-ylmethyl substituent at the 5-position, an amino group at the 4-position, and an acetohydrazide group at the 3-position through a thio linker.

Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates

Compound Description: These esters, represented as 3a-e and 10a-d, were synthesized from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones in a two-step process. [] These compounds served as precursors for further transformations, including reduction with NaBH4, hydrolysis to carboxylic acids, and Mannich reactions to form bases with antimicrobial activity.

Relevance: This series of esters and the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride share the core 1,2,4-triazole ring structure. The main difference lies in the substitution pattern on the triazole ring: the esters feature an arylmethyleneamino group at the 4-position, a 4-methylphenyl group at the 3-position, and an ethyl acetate group at the 1-position. In contrast, the target compound has a methoxyphenyl group at the 5-position and a methanamine group at the 3-position.

Bis[1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone] dichorozinc(II) Complex

Compound Description: This novel complex features a slightly distorted tetrahedral geometry around the central zinc atom, coordinated by two nitrogen atoms from 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone ligands and two chloride ions. [, ] Intermolecular hydrogen bonds contribute to its stability.

Bis[1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone-N~4] Dichorocobalt(II) Complex

Compound Description: This cobalt(II) complex exhibits a slightly distorted tetrahedral geometry, similar to the zinc(II) complex described above. [] The cobalt atom is coordinated by two nitrogen atoms from the 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone ligands and two chloride ions.

Relevance: This complex, like the zinc(II) complex above, features two 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone ligands, sharing the core 1,2,4-triazole ring structure and 4-methoxyphenyl substituent with the target compound, [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. The key difference is the propanone chain linked to the 1-position of the triazole in the complex, contrasting with the methanamine group at the 3-position in the target compound.

7-((6-Aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

Compound Description: These are new theophylline-containing derivatives of 4-amino-1,2,4-triazole-3-thiol synthesized by condensation with various aromatic carboxylic acids in phosphorus oxychloride. [] They show promise for antifungal activity based on molecular docking studies targeting lanosterol 14α-demethylase.

Relevance: These compounds share the core 1,2,4-triazole structure with [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. While the target compound has a methoxyphenyl substituent at the 5-position and a methanamine group at the 3-position, these related compounds are fused to a thiadiazole ring and linked to a theophylline moiety, showcasing the diverse structural modifications possible within the 1,2,4-triazole family.

3-{4-[(4-Methoxybenzylidene)amino]-3-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one

Compound Description: This compound exhibits a unique structural arrangement where the phenyl ring attached to the 1,2,4-triazole ring forms specific dihedral angles with the other three rings in the molecule. [] The triazole ring itself also forms various dihedral angles with the three phenyl rings and the methoxyphenyl ring.

6-Benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of novel compounds are synthesized by reacting 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide with various phenacyl iodides. [] Several compounds within this series exhibit significant antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri, comparable to the standard drugs Streptomycin and Neomycin.

Relevance: These compounds, although containing a 1,2,3-triazole moiety instead of a 1,2,4-triazole, are still relevant to the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride due to the shared triazole core and the focus on antibacterial activity. Both series highlight the potential of triazole-containing compounds as scaffolds for developing novel antibacterial agents.

3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series of novel compounds, synthesized by reacting 4-amino-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-ylhydrosulfide with various phenacyl bromides, show potent antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Shigella dysenteriae, and Shigella flexneri. []

10-((1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one

Compound Description: This compound, identified as 10b within a series of novel acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids, exhibits potent acetylcholinesterase inhibitory activity, comparable to rivastigmine. [] Docking studies support its dual binding inhibitory activity.

Relevance: Although this compound contains a 1,2,3-triazole and a 1,2,4-oxadiazole moiety instead of a 1,2,4-triazole alone, it is relevant to the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride due to the shared methoxyphenyl group and the presence of a triazole ring. This compound highlights the potential of combining different heterocyclic rings, including triazoles, in designing biologically active molecules.

3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

Compound Description: This series of novel derivatives bearing various heterocyclic moieties (semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole) exhibit both antioxidant and anticancer activity. [, ] Some derivatives demonstrate higher antioxidant activity than ascorbic acid, while others show promising cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines.

Relevance: While these derivatives don't directly incorporate the 1,2,4-triazole structure present in [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, they share the common feature of a methoxyphenyl group and explore the application of various heterocyclic moieties for biological activity. This series emphasizes the significance of exploring different heterocyclic structures, including triazoles, for developing compounds with desirable biological properties. ,

4-({(5-(4-Hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl)amino}(1H-tetrazol-5-yl)methyl)-2-methoxyphenol (L)

Compound Description: This ligand (L) is synthesized by cyclizing (4-hydroxy-3-methoxyphenyl){[5-(4-hydroxyphenyl)-3-sulfanyl-1H-1,2,4-triazol-1-yl]amino}acetonitrile (F) with sodium azide. [] Its gold(III) and nickel(II) complexes, [Au(L)3]Cl3 and [Ni(L)2]Cl2, respectively, exhibit cytotoxic activity against breast cancer cells, with the gold(III) complex showing higher potency.

Relevance: This ligand (L) shares the core 1,2,4-triazole structure with the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride. While the target compound has a methoxyphenyl group at the 5-position and a methanamine group at the 3-position of the triazole ring, ligand (L) has a hydroxyphenyl group at the 5-position, a sulfanyl group at the 3-position, and is linked to a tetrazole ring through an amino group. This difference highlights the structural diversity within the 1,2,4-triazole family and its potential in coordination chemistry and medicinal applications.

2-((1r,4r)-4-(2-oxo-2-(quinolin-4-yl)ethyl)cyclohexyl)ethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile (SB-277,011A)

Compound Description: This compound is a dopamine D3 receptor (D3R) antagonist that has been reported to have adverse cardiovascular effects in the presence of cocaine. [] It increases blood pressure, heart rate, and locomotor activity when administered alone and these effects are potentiated in the presence of cocaine.

Relevance: Although this compound does not share a structural similarity with the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, it's included in this list because the paper discusses structurally novel D3R antagonists, R-VK4-40 and R-VK4-116, which do not have the adverse cardiovascular effects of SB-277,011A. This paper provides a valuable insight into the structure-activity relationship of D3R antagonists, even though they are not structurally related to the target compound.

N-(3-(1H-1,2,4-triazol-1-yl)propyl)-5-(3-chloro-4-methoxyphenyl)oxazole-4-carboxamide (PF-04802367 or PF-367)

Compound Description: This compound is a highly potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to modulate tau phosphorylation in vitro and in vivo. [, ] While its fast binding kinetics make it unsuitable as a therapeutic agent, its pharmacokinetic profile is ideal for developing radiopharmaceuticals for GSK-3 imaging in the central nervous system. A 11C-isotopologue of PF-367 has been synthesized and preliminary PET imaging studies in non-human primates have shown promising results.

Z-1-[3-(1H-1,2,4-Triazol-1-yl)propyl]-5-bromo-3-[2-(4-methoxyphenyl)hydrazono]indolin-2-one (19)

Compound Description: This isatin-triazole hybrid exhibits potent anti-inflammatory activity by inhibiting TNF-α induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human endothelial cells. [] Its IC50 value is 20 μM, and it achieves 89% ICAM-1 inhibition at its maximum tolerated dose.

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (SC560)

Compound Description: This pyrazole derivative acts as a selective COX-1 inhibitor and is used in studies investigating the role of COX enzymes in airway smooth muscle relaxation. []

Relevance: While this compound does not contain the 1,2,4-triazole structure present in the target compound [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, it is included due to the shared 4-methoxyphenyl group and its relevance in research on airway inflammation and relaxation. It serves as an example of a structurally distinct but functionally related compound that highlights the broader context of inflammatory and pharmacological research.

2-(5-(3-carbamoyl-1H-1,2,4-triazol-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-carbonyl)amino)(hydroxy)methyl)carbamoyl)phenyl acetate (Compound RL1)

Compound Description: This compound serves as a standard in docking studies investigating potential antiviral agents against SARS-CoV-2. [] Its binding energies to papain-like protease and 3-chymotrypsin-like cysteine protease are used as benchmarks for comparing newly designed hybrid molecules with antiviral and antithrombotic properties.

Properties

CAS Number

1258650-54-2

Product Name

[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H

InChI Key

KNSWTTZYGZWZIV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.